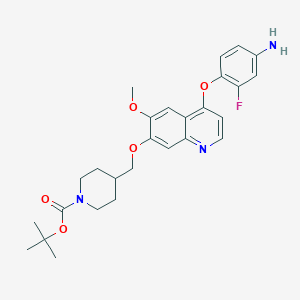
5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an acetylamino group, a 1,2,3-triazole ring, and two phenyl rings, one of which is dimethylated .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
STL081235 has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with critical cellular processes, making it a promising candidate for further investigation in cancer therapy .
Chemical Biology and Proteomics
In chemical biology, STL081235 serves as a valuable tool for studying protein-protein interactions. Its triazole moiety can be modified with fluorescent tags, allowing researchers to track protein dynamics and localization within cells. By binding to specific protein targets, it aids in deciphering complex biological pathways .
Materials Science: Polymer Modification
The triazole ring in STL081235 offers opportunities for functionalizing polymers. Researchers have explored its use as a building block in polymer synthesis. By incorporating STL081235-derived monomers, they create materials with tailored properties, such as improved mechanical strength, thermal stability, or biocompatibility .
Organic Synthesis: Click Chemistry
STL081235 is part of the “click chemistry” toolbox. Its azide and alkyne groups enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow rapid and selective formation of covalent bonds, facilitating the synthesis of diverse compounds, drug conjugates, and bioconjugates .
Fluorine Chemistry and Radiochemistry
Fluorinated compounds play a crucial role in positron emission tomography (PET) imaging. STL081235, with its fluorine atoms, could serve as a precursor for radiolabeling. Researchers are investigating its potential as a PET tracer for visualizing specific biological processes in vivo .
3D Printing and Stereolithography (STL)
STL081235 is relevant in the field of 3D printing. Stereolithography (STL) files, used to create 3D-printed objects, benefit from lightweight encryption. Researchers have explored security implications related to STL files within the Internet of Things (IoT). While not directly related to STL081235, this context highlights the broader relevance of STL technology .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetamido-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12-5-9-17(10-6-12)25-19(21-15(4)26)18(23-24-25)20(27)22-16-8-7-13(2)14(3)11-16/h5-11H,1-4H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRALIZKRJRVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)



![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)




![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)
